5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
Overview
Description
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is a heterocyclic compound that features a bromine atom at the 5-position of a pyridine ring, an amine group at the 2-position, and a pyrrolidine ring attached via an ethyl linker
Scientific Research Applications
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.
Safety and Hazards
The safety information available indicates that 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-nitropyridine.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced further to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Nitro derivatives.
Reduction: Various reduced forms of the amine group.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the amine group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminopyridine: Lacks the pyrrolidine ring and ethyl linker.
N-[2-(Pyrrolidin-1-yl)ethyl]pyridin-2-amine: Lacks the bromine atom.
5-Bromo-N-ethylpyridin-2-amine: Lacks the pyrrolidine ring.
Uniqueness
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is unique due to the combination of the bromine atom, the pyrrolidine ring, and the ethyl linker, which confer specific chemical and biological properties that are not present in the similar compounds listed above .
Properties
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c12-10-3-4-11(14-9-10)13-5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUVKQJEPOEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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